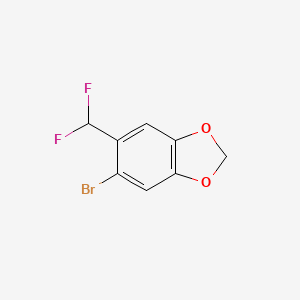
5-Bromo-6-(difluoromethyl)benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-(difluoromethyl)-1,3-dioxaindane is a chemical compound that belongs to the class of indole derivatives.
Méthodes De Préparation
One common method involves the use of bromine in a solvent mixture of anhydrous dichloromethane and methanol, with methanol acting as a nucleophilic reagent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-bromo-6-(difluoromethyl)-1,3-dioxaindane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as chromium trioxide (CrO3) in acetic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5-bromo-6-(difluoromethyl)-1,3-dioxaindane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to and modulate the activity of various receptors and enzymes. For example, indole derivatives are known to exhibit high-affinity binding to multiple receptors, which can lead to diverse pharmacological effects .
Comparaison Avec Des Composés Similaires
5-bromo-6-(difluoromethyl)-1,3-dioxaindane can be compared with other similar compounds, such as:
5-bromobrassinin: Another brominated indole derivative with anticancer properties.
Trifluoroethyl thioether derivatives: Compounds like flupentiofenox, which exhibit excellent bioactivity and are used as pesticides.
The uniqueness of 5-bromo-6-(difluoromethyl)-1,3-dioxaindane lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Formule moléculaire |
C8H5BrF2O2 |
|---|---|
Poids moléculaire |
251.02 g/mol |
Nom IUPAC |
5-bromo-6-(difluoromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-2-7-6(12-3-13-7)1-4(5)8(10)11/h1-2,8H,3H2 |
Clé InChI |
XSWKRBKISQHDNM-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C(=C2)C(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole](/img/structure/B13523461.png)
![2-Methoxy-7-azaspiro[3.5]nonane](/img/structure/B13523463.png)
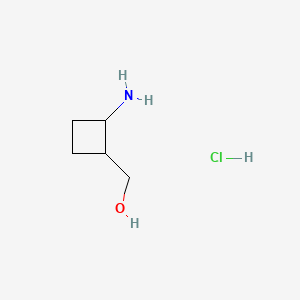
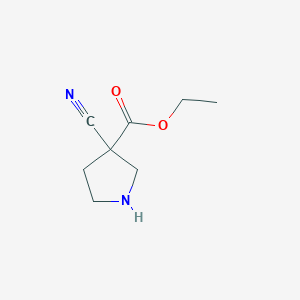
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B13523491.png)
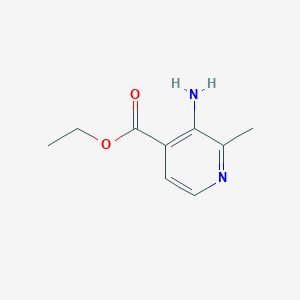
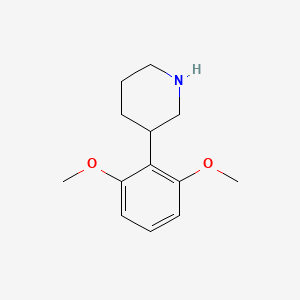
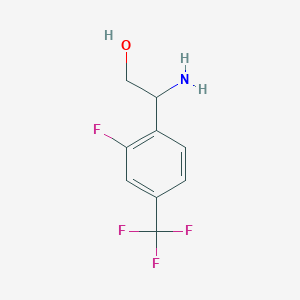
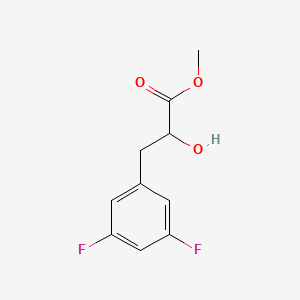
![6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride](/img/structure/B13523524.png)



![[2-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B13523554.png)
